N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride
Description
IUPAC Name and Systematic Nomenclature
The IUPAC name for this compound is N-(2-aminoethyl)-4-hydroxybenzamide; hydrochloride. This systematic designation reflects its structural components: a benzamide core substituted with a hydroxyl group at the para position (4-hydroxybenzamide), an ethylamine side chain (2-aminoethyl), and a hydrochloride salt. The parent compound, N-(2-aminoethyl)-4-hydroxybenzamide (CID 3018982), becomes protonated at the amine group, forming the monohydrochloride derivative.
The molecular formula, C₉H₁₃ClN₂O₂ , corresponds to a molecular weight of 216.66 g/mol , as computed by PubChem. The systematic naming adheres to IUPAC guidelines by prioritizing functional groups in the order of hydroxyl (-OH), amide (-CONH-), and ammonium chloride (-NH₃⁺Cl⁻).
Common Synonyms and Tradenames
This compound is referenced under multiple synonyms in scientific literature and chemical databases. These include N-(2-Aminoethyl)-4-hydroxybenzamide HCl, EINECS 279-667-7, and the CAS Registry Number 81028-97-9. Additional designations, such as WJZFVXOOYDREFR-UHFFFAOYSA-N (InChIKey) and DTXSID901001719 (DSSTox Substance ID), serve as unique identifiers in computational and regulatory contexts.
Structural Formula and Molecular Weight
The structural formula of N-(2-aminoethyl)-4-hydroxybenzamide monohydrochloride is represented by the SMILES notation C1=CC(=CC=C1C(=O)NCCN)O.Cl . This notation delineates a benzene ring with a hydroxyl group at the 4-position, an amide linkage to a 2-aminoethyl group, and a chloride ion associated with the protonated amine.
The compound’s molecular weight, 216.66 g/mol , is derived from its empirical formula (C₉H₁₃ClN₂O₂). Precise mass spectrometry data confirm a monoisotopic mass of 216.0665554 Da . The hydrochloride salt enhances solubility in polar solvents, a critical factor in its physicochemical behavior.
CAS Registry Number and Regulatory Identifiers
The CAS Registry Number 81028-97-9 uniquely identifies this compound in chemical inventories. Regulatory frameworks classify it under the European Community (EC) Number 279-667-7 , while the DSSTox Substance ID DTXSID901001719 facilitates toxicological assessments. The Wikidata entry Q82995723 further integrates this compound into linked open-data ecosystems, enabling cross-referencing with biomedical and environmental databases.
Properties
CAS No. |
81028-97-9 |
|---|---|
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-hydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-5-6-11-9(13)7-1-3-8(12)4-2-7;/h1-4,12H,5-6,10H2,(H,11,13);1H |
InChI Key |
WJZFVXOOYDREFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-hydroxybenzamide monohydrochloride typically involves two primary steps:
- Amide bond formation between 4-hydroxybenzoic acid and ethylenediamine.
- Salt formation via treatment with hydrochloric acid.
- Activation of 4-hydroxybenzoic acid :
- The carboxylic acid group is activated using reagents like thionyl chloride (SOCl₂) to form the acid chloride intermediate.
- Alternative coupling agents (e.g., DCC, EDC) may be employed in solvent systems such as dichloromethane or THF.
Nucleophilic attack by ethylenediamine :
- The amine group of ethylenediamine reacts with the activated acid to form the amide bond.
- Reaction conditions: 0–25°C, inert atmosphere (e.g., nitrogen), and stoichiometric control to minimize side products.
Hydrochloride salt formation :
- The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to precipitate the monohydrochloride salt.
Industrial-Scale Production
Scalable methods prioritize yield, purity, and cost-effectiveness:
| Parameter | Optimization Strategy |
|---|---|
| Reactor Type | Continuous flow reactors for consistent mixing and temperature control. |
| Catalyst | Heterogeneous catalysts (e.g., immobilized lipases) to enhance reaction efficiency. |
| Purification | Recrystallization from ethanol/water mixtures or chromatography for high-purity batches. |
| By-Product Management | Solvent recycling and waste minimization protocols. |
Challenges and Mitigation
- Hydroxyl Group Reactivity : The 4-hydroxy group may require protection (e.g., as a tert-butyldimethylsilyl ether) during synthesis to prevent unwanted side reactions.
- Amine Protonation : Ethylenediamine’s basicity can lead to premature salt formation; pH control is critical during amide coupling.
Quality Control Metrics
| Property | Analytical Method |
|---|---|
| Purity | HPLC (C18 column, UV detection at 254 nm). |
| Salt Stoichiometry | Elemental analysis (Cl⁻ content). |
| Structural Confirmation | ¹H/¹³C NMR, FT-IR. |
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the hydroxybenzamide moiety can participate in various chemical interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share the N-(2-aminoethyl) backbone but differ in substituents and applications:
Physicochemical and Performance Differences
- Adhesion and Mechanical Properties: The trimethoxysilane derivative () demonstrates enhanced adhesion in epoxy coatings, achieving shear strengths of 0.37 MPa due to crosslinking density.
- Biological Activity : M8-B (hydrochloride) exhibits specificity as a TRPM8 antagonist, attributed to its thiophene and methoxy-phenyl substituents . The target’s hydroxybenzamide group may confer distinct binding affinities, though empirical data is needed.
Commercial Availability and Industrial Use
- The sulfonamide-thiourea analog is marketed in bulk quantities (25 kg drums) via platforms like ECHEMI, indicating industrial relevance in pesticides or APIs .
- M8-B is supplied for research (Cayman Chemical), highlighting its niche biochemical role . The target compound’s commercial footprint is less documented, suggesting it may be a novel or specialized intermediate.
Research Findings and Gaps
- Coatings : Silane-containing analogs (e.g., ) show tunable mechanical properties (e.g., modulus, elongation) with varying epoxy content, a feature absent in the target compound.
- Pharmacology : Structural parallels to M8-B suggest the hydroxybenzamide group could modulate ion channel interactions, but direct studies are lacking.
- Synthesis : 2-Chloroethylamine hydrochloride’s pharmacopeial updates underscore the importance of purity in reagent-grade chemicals, a standard likely applicable to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
